5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride 5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137194
InChI: InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66 g/mol

5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

CAS No.:

Cat. No.: VC20137194

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66 g/mol

* For research use only. Not for human or veterinary use.

5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride -

Specification

Molecular Formula C7H13ClN4O
Molecular Weight 204.66 g/mol
IUPAC Name 3-[(3S)-piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Standard InChI InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H/t5-;/m0./s1
Standard InChI Key HPLZKIJWAKYNDH-JEDNCBNOSA-N
Isomeric SMILES C1C[C@@H](CNC1)C2=NNC(=O)N2.Cl
Canonical SMILES C1CC(CNC1)C2=NNC(=O)N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a (3S)-piperidin-3-yl group attached to the 5-position of a 2,3-dihydro-1H-1,2,4-triazol-3-one ring, with a hydrochloride counterion. The stereochemistry at the piperidine’s 3-position is critical, as enantiomeric forms often exhibit divergent biological activities . Key structural attributes include:

  • Piperidine moiety: A six-membered saturated ring with a nitrogen atom, contributing to basicity and potential receptor interactions.

  • 1,2,4-Triazol-3-one core: A five-membered ring containing three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .

Physicochemical Data

Available data from chemical registries ([Table 1]) highlight gaps in properties like melting point and solubility, underscoring the need for further experimental characterization .

Table 1: Physicochemical Properties of 5-[(3S)-Piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride

PropertyValue
Molecular FormulaC7H13ClN4O\text{C}_7\text{H}_{13}\text{ClN}_4\text{O}
Molecular Weight204.66 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Synthetic Pathways and Analytical Characterization

Spectroscopic Characterization

Key analytical data from related compounds suggest methodologies applicable to the target molecule:

  • 1H^1\text{H} NMR: NH protons in thiosemicarbazides appear between 9.76–11.73 ppm, while triazolethiones show deshielded NH signals near 11.87–14.19 ppm .

  • 13C^{13}\text{C} NMR: Carbonyl carbons in triazolones resonate near 161 ppm, with thiocarbonyl carbons at 168–181 ppm .

  • Raman Spectroscopy: Peaks at 1763 cm1^{-1} (C=O stretch) and 1638 cm1^{-1} (C=N stretch) are characteristic of triazolone derivatives .

Stability and Polymorphic Considerations

Crystalline Form Stability

Although no polymorphic data exists for this compound, analogous triazolidinediones highlight the importance of crystalline form optimization. For example, Form A of a related triazolidinedione exhibits superior thermodynamic stability (melting point 215–217°C) and resistance to phase transitions compared to metastable forms .

Formulation Challenges

The hydrochloride salt form improves aqueous solubility but may necessitate co-solvents or cyclodextrin complexation for parenteral delivery. Hygroscopicity and photostability data remain unreported, indicating areas for further study .

Comparative Analysis with Structural Analogs

5-(Piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride

This analog lacks the (3S) stereochemical designation, potentially leading to reduced target affinity. Molecular dynamics simulations could clarify enantiomer-specific interactions .

Indolyl-Triazolethiones

Hybrids incorporating indole moieties show enhanced antimicrobial potency but poorer solubility profiles, underscoring the trade-off between lipophilicity and bioavailability .

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